Zinc phytate

Vue d'ensemble

Description

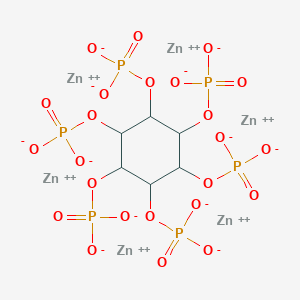

Le phytate de zinc, également connu sous le nom d'hexakisphosphate d'inositol de zinc, est un complexe formé entre les ions zinc et l'acide phytique (acide hexakisphosphorique de myo-inositol). L'acide phytique est une substance naturelle que l'on trouve dans les graines de plantes, où il sert de principale forme de stockage du phosphore. Le phytate de zinc est connu pour son rôle dans l'inhibition de l'absorption de minéraux essentiels tels que le fer et le zinc dans l'alimentation humaine .

Méthodes De Préparation

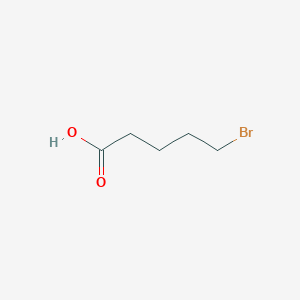

Voies de synthèse et conditions de réaction : Le phytate de zinc peut être synthétisé en faisant réagir des sels de zinc, tels que le sulfate de zinc ou le chlorure de zinc, avec de l'acide phytique en solution aqueuse. La réaction se produit généralement dans des conditions douces, le pH étant ajusté à un niveau neutre ou légèrement acide pour faciliter la formation du complexe zinc-phytate.

Méthodes de production industrielle : Dans les milieux industriels, le phytate de zinc est produit en extrayant l'acide phytique de sources végétales, telles que le son de riz ou le maïs, suivi de sa réaction avec des sels de zinc. Le processus comprend plusieurs étapes, notamment l'extraction, la purification et la complexation, pour garantir la pureté élevée du produit final .

Analyse Des Réactions Chimiques

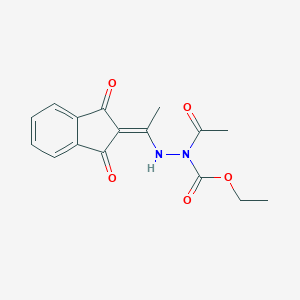

Types de réactions : Le phytate de zinc subit principalement des réactions de complexation, où il forme des complexes stables avec divers ions métalliques. Il peut également participer à des réactions d'hydrolyse en milieu acide, ce qui conduit à la libération d'ions zinc et de phosphates d'inositol inférieurs.

Réactifs et conditions courantes :

Complexation : Sels de zinc (par exemple, sulfate de zinc, chlorure de zinc) et acide phytique en solution aqueuse.

Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) pour décomposer le complexe zinc-phytate.

Principaux produits formés :

Complexation : Complexe de phytate de zinc.

Hydrolyse : Ions zinc libres et phosphates d'inositol inférieurs.

4. Applications de la recherche scientifique

Chimie : Le phytate de zinc est étudié pour sa capacité à former des complexes stables avec divers ions métalliques, ce qui en fait un sujet d'intérêt en chimie de coordination. Il est également utilisé comme composé modèle pour étudier les interactions entre l'acide phytique et les ions métalliques.

Biologie : En recherche biologique, le phytate de zinc est étudié pour son rôle dans la biodisponibilité des minéraux et son impact potentiel sur l'absorption des nutriments. Il est également étudié pour ses propriétés antioxydantes et sa capacité à chélater les ions métalliques, ce qui peut avoir des implications pour réduire le stress oxydatif.

Médecine : Il est exploré pour son potentiel à réduire le stress oxydatif et l'inflammation dans diverses conditions médicales .

Industrie : Dans l'industrie alimentaire, le phytate de zinc est utilisé comme additif alimentaire pour améliorer la valeur nutritionnelle des produits alimentaires. Il est également utilisé dans l'alimentation animale pour améliorer la biodisponibilité du zinc et d'autres minéraux essentiels .

5. Mécanisme d'action

Le phytate de zinc exerce ses effets principalement par sa capacité à chélater les ions métalliques. En formant des complexes stables avec le zinc et d'autres ions métalliques, il peut inhiber leur absorption dans le tube digestif. Ce processus de chélation implique la liaison des ions zinc aux groupes phosphate de l'acide phytique, formant un complexe stable qui est moins facilement absorbé .

Composés similaires :

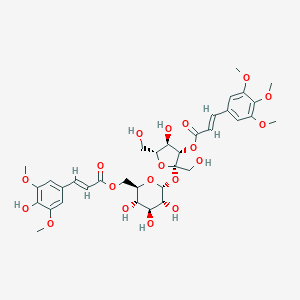

Phytate de calcium : Semblable au phytate de zinc, le phytate de calcium est un complexe formé entre les ions calcium et l'acide phytique. Il inhibe également l'absorption des minéraux essentiels mais implique un ion métallique différent.

Phytate de magnésium : Ce composé implique des ions magnésium complexés avec de l'acide phytique et partage des propriétés similaires en termes d'inhibition de l'absorption des minéraux.

Unicité du phytate de zinc : Le phytate de zinc est unique dans son interaction spécifique avec les ions zinc, qui sont essentiels à de nombreuses fonctions biologiques, notamment l'activité enzymatique, la fonction immunitaire et la synthèse des protéines. Sa capacité à former des complexes stables avec les ions zinc le rend particulièrement pertinent dans les études liées à la biodisponibilité du zinc et à la nutrition .

Applications De Recherche Scientifique

Chemistry: Zinc phytate is studied for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry. It is also used as a model compound to study the interactions between phytic acid and metal ions.

Biology: In biological research, this compound is investigated for its role in mineral bioavailability and its potential impact on nutrient absorption. It is also studied for its antioxidant properties and its ability to chelate metal ions, which may have implications for reducing oxidative stress.

Medicine: It is being explored for its potential to reduce oxidative stress and inflammation in various medical conditions .

Industry: In the food industry, this compound is used as a food additive to enhance the nutritional value of food products. It is also used in animal feed to improve the bioavailability of zinc and other essential minerals .

Mécanisme D'action

Zinc phytate exerts its effects primarily through its ability to chelate metal ions. By forming stable complexes with zinc and other metal ions, it can inhibit their absorption in the gastrointestinal tract. This chelation process involves the binding of zinc ions to the phosphate groups of phytic acid, forming a stable complex that is less readily absorbed .

Comparaison Avec Des Composés Similaires

Calcium Phytate: Similar to zinc phytate, calcium phytate is a complex formed between calcium ions and phytic acid. It also inhibits the absorption of essential minerals but has a different metal ion involved.

Magnesium Phytate: This compound involves magnesium ions complexed with phytic acid and shares similar properties in terms of mineral absorption inhibition.

Uniqueness of this compound: this compound is unique in its specific interaction with zinc ions, which are essential for numerous biological functions, including enzyme activity, immune function, and protein synthesis. Its ability to form stable complexes with zinc ions makes it particularly relevant in studies related to zinc bioavailability and nutrition .

Propriétés

IUPAC Name |

hexazinc;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Zn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGJAFDJPBTRSB-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O24P6Zn6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-51-5 | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), hexazinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

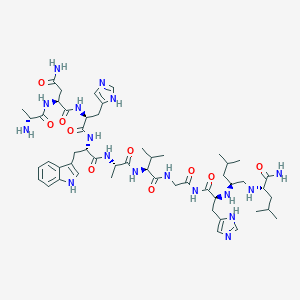

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)